![molecular formula C13H20ClNO2 B4022959 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride](/img/structure/B4022959.png)
3-(dimethylamino)propyl 3-methylbenzoate hydrochloride
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the flexibility and potential of using such compounds as starting materials for various chemical transformations, including alkylation and ring closure reactions, to produce a wide range of derivatives (Roman, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride has been determined using X-ray crystallography. These studies reveal intricate details about the crystalline structure and molecular configurations, providing a deeper understanding of their chemical behavior (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride or similar compounds are diverse. For instance, its derivatives can undergo reductive methylation, showcasing the chemical versatility and the potential for creating various functionalized materials. Such reactions are crucial for synthesizing novel compounds with specific properties (Osuský et al., 2022).
Physical Properties Analysis
The physical properties of compounds like 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride, such as crystalline structure and solubility, can be determined through spectroscopic and crystallographic studies. These properties are essential for understanding the compound's behavior in different environments and for applications in material science and chemistry (Zhurakulov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for utilizing 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride in various chemical reactions and processes. Studies on related compounds have provided insights into their molecular interactions, electronic structure, and potential applications in synthesizing new materials and molecules (Karrouchi et al., 2020).
properties
IUPAC Name |
3-(dimethylamino)propyl 3-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3;/h4,6-7,10H,5,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLZFWTPADTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl 3-methylbenzoate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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